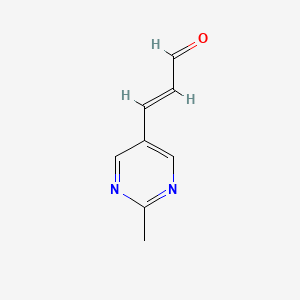
(E)-3-(2-methylpyrimidin-5-yl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-methylpyrimidin-5-yl)acrylaldehyde is an organic compound characterized by the presence of a pyrimidine ring substituted with a methyl group at the 2-position and an acrylaldehyde moiety at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methylpyrimidin-5-yl)acrylaldehyde typically involves the condensation of 2-methylpyrimidine-5-carbaldehyde with an appropriate aldehyde or ketone under basic conditions. One common method is the Knoevenagel condensation, which involves the reaction of 2-methylpyrimidine-5-carbaldehyde with acrolein in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(E)-3-(2-methylpyrimidin-5-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 3-(2-methylpyrimidin-5-yl)acrylic acid.
Reduction: 3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
科学的研究の応用
(E)-3-(2-methylpyrimidin-5-yl)acrylaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (E)-3-(2-methylpyrimidin-5-yl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrimidine ring can interact with nucleic acids, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
(E)-3-(2-pyridinyl)acrylaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(E)-3-(2-thiazolyl)acrylaldehyde: Similar structure but with a thiazole ring instead of a pyrimidine ring.
(E)-3-(2-furyl)acrylaldehyde: Similar structure but with a furan ring instead of a pyrimidine ring.
Uniqueness
(E)-3-(2-methylpyrimidin-5-yl)acrylaldehyde is unique due to the presence of the methyl-substituted pyrimidine ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern and electronic properties of the pyrimidine ring can result in distinct interactions with molecular targets, making this compound valuable for various applications.
特性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
(E)-3-(2-methylpyrimidin-5-yl)prop-2-enal |
InChI |
InChI=1S/C8H8N2O/c1-7-9-5-8(6-10-7)3-2-4-11/h2-6H,1H3/b3-2+ |
InChIキー |
NTFUYEQEVHVXLC-NSCUHMNNSA-N |
異性体SMILES |
CC1=NC=C(C=N1)/C=C/C=O |
正規SMILES |
CC1=NC=C(C=N1)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


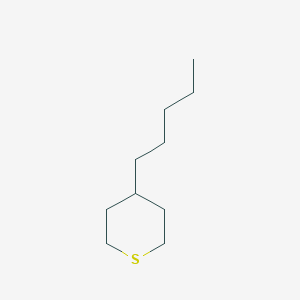
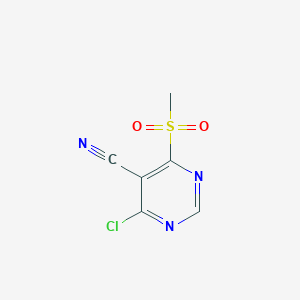
![2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13110849.png)
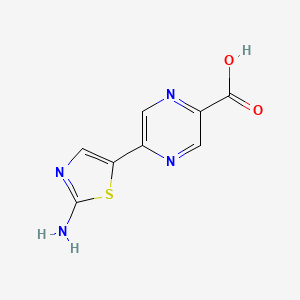
![2-(1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)ethanol](/img/structure/B13110859.png)
![(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile](/img/structure/B13110873.png)
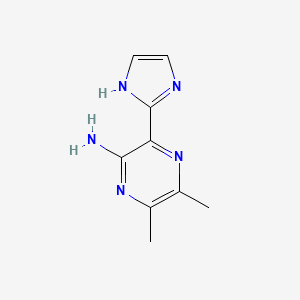
![Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13110912.png)
![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13110915.png)
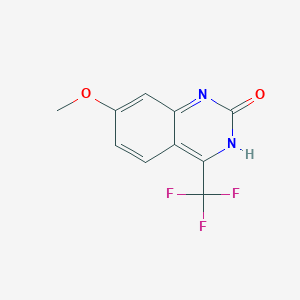
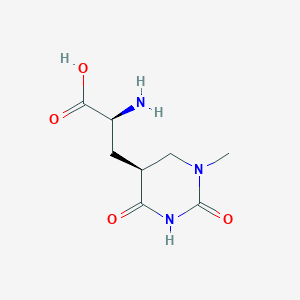
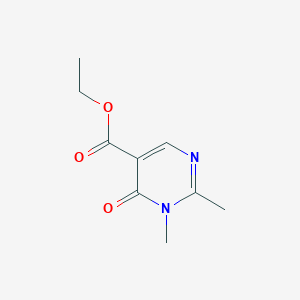
![2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione](/img/structure/B13110950.png)

